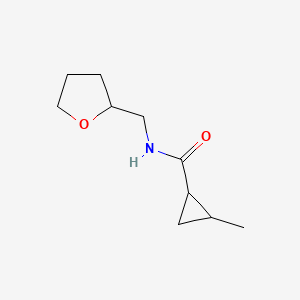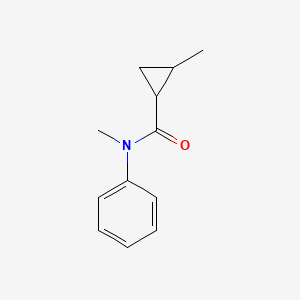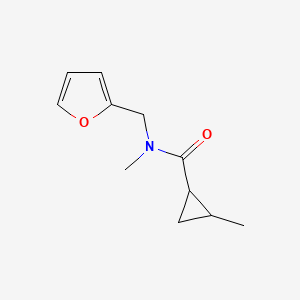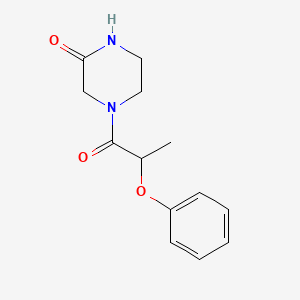![molecular formula C12H16BrNO B7489716 N-[1-(2-bromophenyl)ethyl]-2-methylpropanamide](/img/structure/B7489716.png)
N-[1-(2-bromophenyl)ethyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-bromophenyl)ethyl]-2-methylpropanamide is an organic compound that belongs to the class of amides It features a bromophenyl group attached to an ethyl chain, which is further connected to a methylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-bromophenyl)ethyl]-2-methylpropanamide typically involves the reaction of 2-bromophenylacetic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with an amine, such as ethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[1-(2-bromophenyl)ethyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) under basic conditions.
Major Products Formed
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[1-(2-bromophenyl)ethyl]-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[1-(2-bromophenyl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The amide moiety can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-[1-(2-bromophenyl)ethyl]-2-methylpropanamide: Features a bromophenyl group and a methylpropanamide moiety.
N-[1-(2-chlorophenyl)ethyl]-2-methylpropanamide: Similar structure but with a chlorine atom instead of bromine.
N-[1-(2-fluorophenyl)ethyl]-2-methylpropanamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which is not possible with chlorine or fluorine. This can lead to different biological activities and applications.
特性
IUPAC Name |
N-[1-(2-bromophenyl)ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-8(2)12(15)14-9(3)10-6-4-5-7-11(10)13/h4-9H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVMRQYPHNNFRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(oxolan-2-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7489640.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide](/img/structure/B7489653.png)
![N-(4-hydroxycyclohexyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7489656.png)

![N-[3-methyl-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-1-oxobutan-2-yl]acetamide](/img/structure/B7489664.png)
![N-[1-(2-methylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B7489674.png)

![N-[(2-bromophenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7489683.png)
![2-methyl-N-[1-(2-methylphenyl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7489687.png)
![N-methyl-N-phenylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7489691.png)
![N-(2,4,6-trimethylphenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7489700.png)

![N-(4-methylphenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7489713.png)
